molecular formula C7H13NO4S B556368 Acetyl-L-methionine sulfoxide CAS No. 108646-71-5

Acetyl-L-methionine sulfoxide

Cat. No.: B556368
CAS No.: 108646-71-5
M. Wt: 207.25 g/mol
InChI Key: NPIMMZJBURSMON-YLTHGKPTSA-N
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Description

Acetyl-L-methionine sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO4S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Acetyl-L-methionine sulfoxide are largely derived from its interactions with various biomolecules. It is known to interact with enzymes such as acylamino acid-releasing enzyme, which releases acylamino acids from amino terminal acylated peptides and proteins . The rate of hydrolysis depends on the acyl groups, terminal amino acid sequences, and tertiary structure of the acyl protein substrates .

Molecular Mechanism

It is known that methionine residues in proteins can be N-terminally acetylated, a process that has been extensively studied in yeast and humans . This modification can occur on proteins either containing or lacking the methionine residue .

Temporal Effects in Laboratory Settings

It is known that methionine and its derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that methionine and its derivatives can have varying effects at different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathways of methionine. Methionine can be metabolized to cysteine through the transsulfuration pathway, which is further metabolized to glutathione (GSH), taurine, and hydrogen sulfide (H2S) .

Transport and Distribution

It is known that N-terminal acetylation, a process that this compound undergoes, plays a role in the transport of proteins .

Subcellular Localization

It is known that N-terminal acetylation, a process that this compound undergoes, can affect the subcellular localization of proteins .

Properties

IUPAC Name

(2S)-2-acetamido-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMMZJBURSMON-YLTHGKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428600
Record name Acetyl-L-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108646-71-5
Record name Acetyl-L-methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylmethionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of oxidation of N-acetyl-ʟ-methionine by aqueous iodine?

A2: The oxidation of N-acetyl-ʟ-methionine (NAM) by aqueous iodine is a rapid process resulting in the formation of N-acetyl-l-methionine sulfoxide (NAMS=O) []. This reaction follows a 1:1 stoichiometric ratio, meaning one molecule of NAM reacts with one molecule of iodine to yield one molecule of NAMS=O. While rapid, the reaction can experience auto-inhibition due to the formation of triiodide (I3-), which is less reactive than aqueous iodine []. This reaction mechanism provides valuable insight into the reactivity and potential transformations of NAM in various chemical environments.

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